CGS 20625

Anxiolytic Cook-Davidson Conflict Test Partial Agonist

CGS 20625 is a unique pyrazolopyridine non-benzodiazepine anxiolytic that acts as a potent partial agonist at the central benzodiazepine site (IC50 = 1.3 nM, GABA ratio = 0.9). Unlike classical benzodiazepines, it produces anxiolytic and anticonvulsant effects without sedation, muscle relaxation, or ethanol potentiation, even at doses >300-fold the anxiolytic MED. Its pronounced subunit-dependent efficacy (α1β2γ2 >> α1β2γ1) makes it an indispensable tool for dissecting GABAA subtype functions. Purchase this high-purity, well-characterized compound to advance your GABAA research with confidence.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 111205-55-1
Cat. No. B055055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 20625
CAS111205-55-1
Synonyms2-(4-methoxyphenyl)-1,2,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(6H)-one
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2
InChIInChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3
InChIKeyUBLXQFIFWUEVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 20625 (CAS 111205-55-1): A Pyrazolopyridine Partial Agonist at the Central Benzodiazepine Receptor


CGS 20625 (CAS 111205-55-1) is a pyrazolopyridine derivative classified as a non-benzodiazepine anxiolytic [1]. It acts as a potent, selective, and orally active partial agonist at the central benzodiazepine binding site of the GABAA receptor complex [2]. In vitro, it demonstrates high affinity (IC50 = 1.3 nM) for this site and a profile indicative of partial agonism, including a GABA ratio of 0.9 and a 20% enhancement of TBPS binding [2]. In vivo, it produces anxiolytic and anticonvulsant effects without the sedation, muscle relaxation, or ethanol potentiation associated with classical benzodiazepines [2].

Why CGS 20625 Cannot Be Replaced by Generic Benzodiazepine Agonists


Direct substitution of CGS 20625 with standard benzodiazepines (e.g., diazepam) or other GABAA receptor modulators (e.g., zolpidem, bretazenil) is not scientifically valid due to its unique functional selectivity and side-effect profile. CGS 20625 exhibits a distinct partial agonist signature in vitro (GABA ratio = 0.9) [1] and displays a pronounced subunit-dependent efficacy, acting as a high-efficacy enhancer at α1β2γ2 receptors but with significantly reduced activity at α1β2γ1 and α1β2 subtypes [2]. Critically, it lacks the sedative, muscle relaxant, and ethanol-potentiating liabilities of classical full agonists, even at doses 300-fold higher than anxiolytic thresholds [1].

Quantitative Differentiation of CGS 20625 from Structural and Functional Analogs


Superior Anxiolytic Potency in Conflict Model vs. Diazepam

CGS 20625 demonstrates a 10-fold lower minimal effective dose (MED) for increasing conflict responding in the Cook-Davidson paradigm compared to diazepam, indicating greater anxiolytic potency in this model [1].

Anxiolytic Cook-Davidson Conflict Test Partial Agonist

Absence of Sedation and Motor Impairment at High Doses

Unlike diazepam, CGS 20625 does not impair rotarod performance at doses up to 100 mg/kg p.o., indicating a complete lack of overt muscle relaxant effects. Furthermore, no sedative activity is observed at doses up to 300 mg/kg p.o., a dose 1000-fold higher than its anxiolytic MED [1].

Sedation Rotarod Behavioral Toxicology

Partial Agonist Profile: Lower Intrinsic Efficacy than Full Agonists

CGS 20625 exhibits a GABA ratio of 0.9 and increases TBPS binding by only 20% in vitro, a profile consistent with a partial agonist. This contrasts with full agonists like diazepam, which typically exhibit GABA ratios >1.0 and greater enhancement of TBPS binding, and differentiates it from antagonists and inverse agonists [1].

Partial Agonism GABA Ratio Intrinsic Efficacy

High Selectivity for Central Benzodiazepine Receptor

CGS 20625 exhibits high selectivity for the central benzodiazepine receptor (IC50 = 1.3 nM) over peripheral benzodiazepine receptors (IC50 = 0.68–2.25 μM, >500-fold difference) and GABA binding sites (IC50 >10,000 μM, >7,500-fold difference) . This contrasts with some other benzodiazepine site ligands that may have higher affinity for peripheral sites.

Receptor Binding Selectivity Off-target

Subunit-Dependent Efficacy: Highest Activity at α1β2γ2 Receptors

CGS 20625 exhibits differential efficacy across GABAA receptor subtypes, with its highest activity observed at α1β2γ2 receptors. At 100 μM, it enhances IGABA by 775 ± 17% at α1β2γ2, compared to 526 ± 14% at α1β2γ1 and 157 ± 17% at α1β2 (p < 0.05) [1]. This profile differentiates it from compounds with different subunit selectivity profiles.

GABAA Receptor Subunit Selectivity Electrophysiology

Anticonvulsant Efficacy in PTZ-Induced Seizures

CGS 20625 effectively prevents pentylenetetrazol (PTZ)-induced seizures with an oral ED50 of 0.7 mg/kg p.o. [1]. This represents a distinct anticonvulsant profile separate from its anxiolytic activity and provides a quantifiable benchmark for seizure protection studies.

Anticonvulsant PTZ Seizure Model Epilepsy

Optimal Application Scenarios for CGS 20625 in Preclinical Research


Dissecting Sedation from Anxiolysis in Behavioral Models

CGS 20625 is an ideal tool for studies aiming to separate the anxiolytic effects of benzodiazepine site modulation from the confounding variables of sedation and motor impairment. Its lack of effect on rotarod performance and absence of sedative activity at doses >300-fold higher than the anxiolytic MED [1] allows for cleaner interpretation of anxiety-related behaviors in models such as the elevated plus maze or open field test.

Investigating GABAA Receptor Subtype-Specific Pharmacology

The pronounced subunit-dependent efficacy of CGS 20625, with highest activity at α1β2γ2 receptors [2], makes it a valuable pharmacological probe for exploring the role of γ2-containing GABAA receptors. It can be used in electrophysiological or behavioral studies to differentiate the contributions of receptor subtypes to the effects of benzodiazepine site ligands.

Benchmarking Anticonvulsant Activity in PTZ Seizure Models

With a well-defined anticonvulsant ED50 of 0.7 mg/kg p.o. in the PTZ seizure model [1], CGS 20625 serves as a reliable positive control or comparator compound. It can be used to assess the efficacy of novel anticonvulsant candidates or to study the mechanistic overlap between anxiolytic and anticonvulsant pathways.

Probing the Consequences of Partial Agonism at the Benzodiazepine Site

CGS 20625's partial agonist profile (GABA ratio = 0.9) [1] distinguishes it from full agonists like diazepam. It is a critical reagent for studies investigating the relationship between intrinsic efficacy and downstream effects such as receptor desensitization, tolerance development, and dependence liability, offering a model for reduced adverse effect profiles.

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